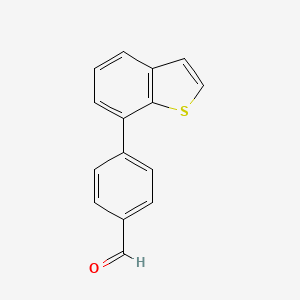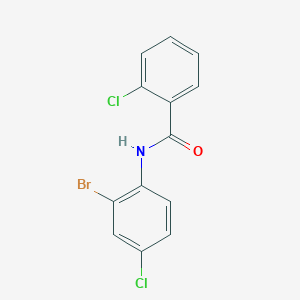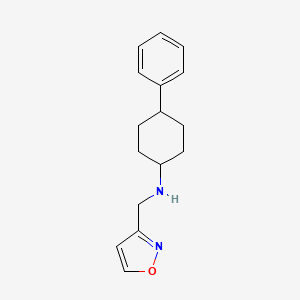
4-(1-Benzothiophen-7-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Benzothiophen-7-yl)benzaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes, including 4-(1-Benzothiophen-7-yl)benzaldehyde, involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzothiophene scaffolds from easily available precursors such as o-silylaryl triflates and alkynyl sulfides . The reaction typically proceeds under mild conditions and offers good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Benzothiophen-7-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(1-Benzothiophen-7-yl)benzoic acid.
Reduction: 4-(1-Benzothiophen-7-yl)benzyl alcohol.
Substitution: Various substituted benzothiophene derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
4-(1-Benzothiophen-7-yl)benzaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1-Benzothiophen-7-yl)benzaldehyde is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some benzothiophene derivatives act as inhibitors of enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: A benzothiophene derivative used as an anti-inflammatory drug.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Uniqueness
4-(1-Benzothiophen-7-yl)benzaldehyde is unique due to its specific structure, which combines a benzothiophene moiety with a benzaldehyde group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate for the synthesis of more complex compounds.
Propriétés
IUPAC Name |
4-(1-benzothiophen-7-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10OS/c16-10-11-4-6-12(7-5-11)14-3-1-2-13-8-9-17-15(13)14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZFYDPKLWFTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[2-(Hydroxymethyl)morpholine-4-carbonyl]amino]methyl]benzoic acid](/img/structure/B7603323.png)
![5-[[(5-Chlorothiophen-2-yl)sulfonylamino]methyl]pyridine-2-carboxylic acid](/img/structure/B7603335.png)

![N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide](/img/structure/B7603340.png)
![2-[(3-Methoxythiophene-2-carbonyl)amino]acetic acid](/img/structure/B7603344.png)
![1-[2-(Hydroxymethyl)morpholin-4-yl]-2-piperidin-4-ylethanone](/img/structure/B7603359.png)

![[4-(2-Aminoethyl)piperidin-1-yl]-(6-fluoro-1-benzothiophen-2-yl)methanone](/img/structure/B7603383.png)
![6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid](/img/structure/B7603386.png)
![1-[2-(Hydroxymethyl)morpholin-4-yl]-2-(oxan-2-yl)ethanone](/img/structure/B7603401.png)


![(3S)-1-[(2-bromophenyl)methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7603421.png)
